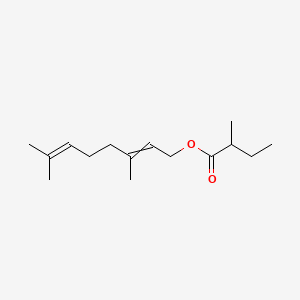

Geranyl 2-methyl butyrate

CAS No.:

Cat. No.: VC18896184

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O2 |

|---|---|

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | 3,7-dimethylocta-2,6-dienyl 2-methylbutanoate |

| Standard InChI | InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |

| Standard InChI Key | PEQMAZJTEUEQJP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(=O)OCC=C(C)CCC=C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Geranyl 2-methylbutyrate is characterized by the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylbutanoate, reflecting its branched-chain terpenoid alcohol backbone esterified with a 2-methylbutyric acid moiety . The E-configuration of the double bond at the 2-position ensures a planar geometry, which influences its interaction with olfactory receptors and microbial cell membranes.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| SMILES Notation | CCC(C)C(=O)OC/C=C(\C)/CCC=C(C)C |

| InChIKey | PEQMAZJTEUEQJP-JLHYYAGUSA-N |

| Natural Occurrence | Daucus carota (carrot) |

The compound’s volatility and solubility profile make it suitable for use in perfumery and flavoring agents. Its log P (octanol-water partition coefficient), estimated at 4.2, indicates moderate hydrophobicity, favoring retention in lipid-rich matrices .

Synthesis Methodologies

Enzymatic Synthesis

Recent studies on structurally similar esters, such as geranyl butyrate, demonstrate the efficacy of lipase-catalyzed esterification in aqueous media. For example, Thermomyces lanuginosus-derived Eversa Transform 2.0 lipase achieved 93% conversion of geranyl butyrate under optimized Taguchi conditions: 1:5 molar ratio (geraniol:butyric acid), 15% biocatalyst load (w/w), and 50°C for 6 hours . While direct data for geranyl 2-methylbutyrate is limited, analogous protocols using 2-methylbutyric acid as the acyl donor are theoretically viable. Quantum mechanics/molecular mechanics (QM/MM) simulations have identified key enzyme-substrate interactions, including hydrogen bonding with catalytic serine residues and hydrophobic stabilization by leucine and valine side chains .

Table 2: Comparative Synthesis Approaches

Biological Activities and Mechanisms

Geranyl 2-methylbutyrate’s antimicrobial potential is inferred from studies on analogous geranyl esters, which disrupt microbial cell membranes via hydrophobic interactions . For instance, geranyl acetate exhibits minimum inhibitory concentrations (MICs) of 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli . While direct evidence for geranyl 2-methylbutyrate is sparse, its structural similarity suggests comparable activity.

In vitro models propose that geranyl derivatives modulate lipid metabolism pathways, including peroxisome proliferator-activated receptor gamma (PPARγ) activation, which regulates adipogenesis and inflammation . Apoptotic effects in cancer cell lines have been attributed to mitochondrial membrane depolarization and caspase-3 activation, though further validation is required for geranyl 2-methylbutyrate specifically .

Industrial Applications

Flavor and Fragrance Industry

The compound’s aroma profile—reminiscent of pineapple, peach, and strawberry—makes it a popular choice for enhancing processed foods, beverages, and cosmetics . Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) classify structurally similar esters (e.g., geranyl butyrate, FEMA 4122) as Generally Recognized as Safe (GRAS), though specific approvals for geranyl 2-methylbutyrate remain pending .

Food Preservation

By inhibiting microbial growth, geranyl 2-methylbutyrate could extend the shelf life of perishable goods. In a 2024 study, geranyl butyrate reduced Aspergillus flavus contamination in stored grains by 40% at 0.1% (w/w) concentration . Similar applications for the 2-methyl variant warrant exploration.

Research Gaps and Future Directions

-

Synthetic Optimization: Scaling enzymatic production while minimizing biocatalyst costs.

-

Biological Efficacy: Rigorous evaluation of antimicrobial, anti-inflammatory, and anticancer properties.

-

Regulatory Frameworks: Subchronic toxicity studies to establish ADIs and GRAS status.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume